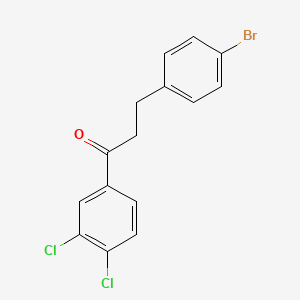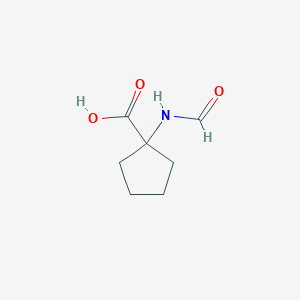![molecular formula C5H4BrN3S B1441388 2-溴-5-甲基咪唑并[2,1-b][1,3,4]噻二唑 CAS No. 230637-04-4](/img/structure/B1441388.png)
2-溴-5-甲基咪唑并[2,1-b][1,3,4]噻二唑
描述
科学研究应用
抗癌活性
2-溴-5-甲基咪唑并[2,1-b][1,3,4]噻二唑: 衍生物已被研究用于其作为抗癌剂的潜力。噻二唑环的介电子性质使这些化合物能够穿过细胞膜并与生物靶标相互作用,从而导致广泛的生物活性。 特别是,这些衍生物在体外和体内癌模型中显示出疗效,靶向参与癌变发生的各种途径 .
抗菌和抗真菌特性
该化合物的衍生物表现出显着的抗菌和抗真菌活性。 据报道,它们可以抑制各种细菌和真菌菌株的生长,这可能归因于噻二唑环的存在,该环以其生物活性而闻名 .
酶抑制
这些衍生物也是有效的酶抑制剂。它们已被鉴定为环氧合酶和Jun激酶等酶的抑制剂,这些酶在炎症过程和癌症发展中起着至关重要的作用。 它们抑制碳酸酐酶的能力也证明了它们在药物设计和发现中的潜力 .
镇痛和抗炎用途
2-溴-5-甲基咪唑并[2,1-b][1,3,4]噻二唑的镇痛和抗炎特性使其成为开发新的止痛药物的候选药物。 它在减轻疼痛和炎症方面的功效可以利用于各种治疗应用 .
抗惊厥作用
研究表明,该化合物的某些衍生物可能具有抗惊厥作用,这可能对治疗癫痫等神经系统疾病有益 .
利尿应用
安全和危害
作用机制
Target of Action
Imidazo[2,1-b][1,3,4]thiadiazole derivatives have been reported to exhibit various biological activities, such as anticonvulsant, analgesic and anti-inflammatory, antiproliferative, antimicrobial and enzyme inhibitory effects .
Mode of Action
It’s known that the compound is synthesized using a multistep approach which starts by cyclization of thiosemicarbazide with a carboxylic acid to give 2-amino[1,3,4]thiadiazoles which are further treated with 2-haloketones to give imidazo[2,1-b][1,3,4]thiadiazoles .
Biochemical Pathways
It’s known that imidazo[2,1-b][1,3,4]thiadiazole derivatives have been reported to exhibit various biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
It’s known that imidazo[2,1-b][1,3,4]thiadiazole derivatives have been reported to exhibit various biological activities, suggesting that they may have multiple effects at the molecular and cellular level .
Action Environment
It’s known that the compound is synthesized using a multistep approach which includes conventional heating in a schlenk tube as the reaction condition .
生化分析
Biochemical Properties
2-Bromo-5-methylimidazo[2,1-b][1,3,4]thiadiazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with key enzymes involved in metabolic pathways, potentially inhibiting or activating their activity. The nature of these interactions often involves binding to the active sites of enzymes, leading to changes in their conformation and activity. Additionally, 2-Bromo-5-methylimidazo[2,1-b][1,3,4]thiadiazole may interact with proteins involved in cell signaling pathways, thereby modulating cellular responses to external stimuli .
Cellular Effects
The effects of 2-Bromo-5-methylimidazo[2,1-b][1,3,4]thiadiazole on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, studies have shown that 2-Bromo-5-methylimidazo[2,1-b][1,3,4]thiadiazole can induce changes in the expression of genes involved in cell cycle regulation, apoptosis, and stress responses. Additionally, it may alter cellular metabolism by affecting the activity of metabolic enzymes, leading to changes in the levels of key metabolites .
Molecular Mechanism
The molecular mechanism of action of 2-Bromo-5-methylimidazo[2,1-b][1,3,4]thiadiazole involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, 2-Bromo-5-methylimidazo[2,1-b][1,3,4]thiadiazole may bind to specific receptors or enzymes, leading to the inhibition of their activity. This inhibition can result in downstream effects on cellular processes, such as cell signaling and metabolism. Additionally, this compound may influence gene expression by modulating the activity of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Bromo-5-methylimidazo[2,1-b][1,3,4]thiadiazole can change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over time when exposed to light or heat. Long-term exposure to 2-Bromo-5-methylimidazo[2,1-b][1,3,4]thiadiazole can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 2-Bromo-5-methylimidazo[2,1-b][1,3,4]thiadiazole vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling, gene expression, and metabolism. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of 2-Bromo-5-methylimidazo[2,1-b][1,3,4]thiadiazole may result in toxic or adverse effects, including cell death and tissue damage .
Metabolic Pathways
2-Bromo-5-methylimidazo[2,1-b][1,3,4]thiadiazole is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can affect metabolic flux and metabolite levels by modulating the activity of key enzymes. For example, it may inhibit enzymes involved in glycolysis or the citric acid cycle, leading to changes in the levels of intermediates and end products. Additionally, 2-Bromo-5-methylimidazo[2,1-b][1,3,4]thiadiazole may interact with cofactors such as NADH and FADH2, influencing their availability and activity .
Transport and Distribution
The transport and distribution of 2-Bromo-5-methylimidazo[2,1-b][1,3,4]thiadiazole within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes via specific transporters or passive diffusion. Once inside the cell, it may bind to intracellular proteins or be sequestered in specific organelles. The distribution of 2-Bromo-5-methylimidazo[2,1-b][1,3,4]thiadiazole within tissues can also affect its activity, with higher concentrations potentially leading to more pronounced effects .
Subcellular Localization
The subcellular localization of 2-Bromo-5-methylimidazo[2,1-b][1,3,4]thiadiazole is important for its function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with DNA and transcription factors, or to the mitochondria, where it can affect metabolic processes. The localization of 2-Bromo-5-methylimidazo[2,1-b][1,3,4]thiadiazole can influence its activity and the nature of its interactions with other biomolecules .
属性
IUPAC Name |
2-bromo-5-methylimidazo[2,1-b][1,3,4]thiadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrN3S/c1-3-2-7-5-9(3)8-4(6)10-5/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUPLUUMBCPZZME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C2N1N=C(S2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20724897 | |
| Record name | 2-Bromo-5-methylimidazo[2,1-b][1,3,4]thiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20724897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
230637-04-4 | |
| Record name | 2-Bromo-5-methylimidazo[2,1-b][1,3,4]thiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20724897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![{3-[3-Methyl-4-(3-methylphenyl)piperazin-1-yl]propyl}amine](/img/structure/B1441307.png)

![ethyl 2-amino-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carboxylate](/img/structure/B1441312.png)



![bis[2-(1H-1,2,4-triazol-1-yl)ethyl]amine](/img/structure/B1441318.png)

![4-[(ethylamino)methyl]-N,N-dimethylbenzamide hydrochloride](/img/structure/B1441321.png)

![6-Formylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B1441324.png)


